N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide
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Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide is a compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with pyridine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and amide formation. For instance, the use of eco-friendly lactic acid as a green catalyst in solvent-free conditions has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that optimize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of renewable resources and minimizing waste, are often incorporated into industrial methods to ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antithrombotic, vasodilatory, and cardiotonic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a PDE3A inhibitor, it can prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels and subsequent physiological effects such as vasodilation and reduced platelet aggregation . The compound’s ability to inhibit adenosine uptake also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A similar compound with a chloroacetyl group and methoxy substitution.
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: An impurity of Cilostazol with similar biological activities.
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide is unique due to its specific structural features, such as the fusion of the quinoline ring with the pyridine carboxamide group
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14-7-4-10-9-11(5-6-12(10)18-14)17-15(20)13-3-1-2-8-16-13/h1-3,5-6,8-9H,4,7H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVPPANNGCNBQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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